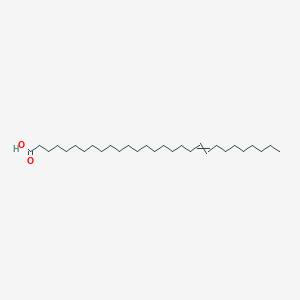

Nonacos-20-enoic acid

Description

Overview of Very-Long-Chain Fatty Acids (VLCFAs) in Biological Systems

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids distinguished by their aliphatic tails, which consist of more than 20 or 22 carbon atoms. ontosight.airesearchgate.netbiomolther.orgnih.gov These molecules are fundamental to numerous biological processes and are not merely structural components but also active participants in cellular functions. ontosight.ai VLCFAs are integral to the structure of cellular membranes, where they influence fluidity and the proper functioning of embedded proteins. ontosight.ai They also serve as a long-term energy reserve when stored in adipose tissue and can act as signaling molecules that affect cell growth and differentiation. ontosight.ai

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongation complex, which sequentially adds two-carbon units to a growing acyl chain. researchgate.netnih.gov While they can be obtained from dietary sources, particularly plants, the majority are synthesized within the body. ontosight.ai In mammals, VLCFAs with 22 and 24 carbons are found throughout the body, while those with 26 or more carbons, sometimes called ultra long-chain fatty acids (ULCFAs), are typically found in specific tissues such as the skin, brain, retina, and testis. biomolther.orgnih.gov Their importance is underscored by their role in forming sphingolipids, which are critical for the myelin sheath that insulates nerve fibers, making VLCFAs essential for neurological health. ontosight.ai Consequently, malfunctions in VLCFA metabolism are associated with several genetic disorders, including adrenoleukodystrophy. ontosight.ai

Significance of Unsaturated Fatty Acids in Specialized Lipidomes

The lipidome, representing the complete lipid profile of a cell or tissue, can comprise thousands of distinct lipid species. embopress.org A key feature contributing to this diversity is the degree of unsaturation—the presence of one or more double bonds—in the fatty acid chains. embopress.org This unsaturation is a critical determinant of the physical properties of biological membranes. mdpi.com The presence of double bonds introduces kinks into the fatty acid tails, preventing tight packing and thereby increasing membrane fluidity. mdpi.com This homeoviscous adaptation is a conserved evolutionary mechanism, allowing organisms to maintain membrane integrity across varying temperatures. mdpi.com

The composition of lipidomes is often highly specialized to the tissue or organism's environment and function. For instance, the brain phospholipids (B1166683) in Drosophila contain fatty acids that are longer and more unsaturated than those in other tissues. embopress.org Marine plankton have been observed to adjust their lipidome in response to environmental stressors; in polar regions, they employ both desaturation and chain shortening for cold acclimation, while in nutrient-poor tropical waters, they enrich non-phosphorus lipids to cope with phosphorous scarcity and heat stress. biorxiv.org Diet also plays a direct role in shaping the fatty acid composition of tissues. embopress.orgnih.gov The sensitivity of unsaturated fatty acids to oxidation is another significant factor, as those with more double bonds are more susceptible to oxidative damage. mdpi.com

Current State of Knowledge Regarding Nonacos-20-enoic Acid in Academic Literature

Scientific literature on the specific compound (Z)-nonacos-20-enoic acid is notably limited, indicating that it is a rare fatty acid that has not been the subject of extensive research. However, key identifying information has been cataloged in chemical and biological databases.

The primary research identifying this compound in a natural source comes from a 2007 study in the journal Phytochemistry. fatplants.net Researchers Řezanka and Sigler identified (20Z)-nonacos-20-enoic acid in the oil of Ximenia americana, a species of tree, where it constituted 0.1% of the total fatty acids by weight. fatplants.net This identification was achieved using advanced techniques, specifically atmospheric pressure chemical ionization liquid chromatography–mass spectroscopy. fatplants.net

The discovery of other novel C29 fatty acids, such as 11-oxo-n-nonacos-14-enoic acid (nuciferoic acid) isolated from coconut shells, demonstrates that very-long-chain unsaturated fatty acids with this carbon length are present in nature, though they appear to be uncommon. researchgate.net While various other long-chain fatty acids have been identified in sources ranging from bumblebee gland secretions to herbal extracts, specific data on the biological function or broader occurrence of this compound beyond its presence in Ximenia oil is not available in the current body of scientific literature. sci-hub.seplantsjournal.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Systematic Name | (Z)-nonacos-20-enoic acid | fatplants.net |

| Common Name | 20-nonacosenoic acid, (20Z)- | fatplants.net |

| Delta Notation | 29:1-delta-20c | fatplants.net |

| Molecular Formula | C₂₉H₅₆O₂ | fatplants.net |

| Molecular Mass | 436.77 | fatplants.net |

| PubChem CID | 92033282 | fatplants.net |

| Lipid Maps ID | LMFA01031110 | fatplants.net |

Properties

CAS No. |

148749-43-3 |

|---|---|

Molecular Formula |

C29H56O2 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

nonacos-20-enoic acid |

InChI |

InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h9-10H,2-8,11-28H2,1H3,(H,30,31) |

InChI Key |

QNBWRUDREZEBQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Nonacos 20 Enoic Acid

Enzymatic Synthesis Mechanisms

The formation of nonacos-20-enoic acid is a multi-step process that begins with the products of de novo fatty acid synthesis and proceeds through elongation and desaturation cycles, primarily occurring at the endoplasmic reticulum.

De Novo Fatty Acid Synthesis Precursors and Pathways Relevant to VLCFA Elongation

De novo synthesis of fatty acids in the cytoplasm provides the initial building blocks for VLCFA elongation. This process, carried out by the fatty acid synthase (FAS) complex, typically produces palmitic acid (a 16-carbon saturated fatty acid) from acetyl-CoA and malonyl-CoA precursors. In the context of odd-chain fatty acids like this compound, the synthesis is initiated with propionyl-CoA instead of acetyl-CoA, leading to the formation of odd-chain-length fatty acid precursors. These precursors, once synthesized, are activated to their acyl-CoA form and transported to the endoplasmic reticulum to serve as substrates for the fatty acid elongase complex.

Very-Long-Chain Fatty Acid Elongase (FAE) Complex Activity in Eukaryotic Systems

The elongation of fatty acid chains beyond 16 or 18 carbons is performed by the fatty acid elongase (FAE) complex, a multi-enzyme system located in the endoplasmic reticulum membrane. This complex extends the acyl-CoA chain by two carbons in each cycle. The process involves four sequential reactions:

Condensation: An acyl-CoA primer is condensed with a two-carbon unit from malonyl-CoA.

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.

Dehydration: The β-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA.

Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length is achieved. For the synthesis of a 29-carbon fatty acid, an odd-chain precursor would undergo multiple elongation cycles.

Role of Beta-Ketoacyl-CoA Synthase (KCS) in Elongation

The first and rate-limiting step of the elongation cycle, the condensation reaction, is catalyzed by β-ketoacyl-CoA synthase (KCS). The KCS enzyme is a key determinant of the final chain length of the VLCFA, as different KCS isozymes exhibit specificity for acyl-CoA substrates of varying lengths. While many KCS enzymes have been characterized for the synthesis of even-chain VLCFAs, the production of a C29 fatty acid would necessitate a KCS with the capability to utilize a C27-CoA substrate for a final elongation step. The existence of a diverse family of KCS genes in organisms suggests that specific KCS enzymes are responsible for the synthesis of the wide array of VLCFAs found in nature.

Desaturation Mechanisms for Monoenoic Fatty Acid Formation

Once the 29-carbon saturated fatty acid, nonacosanoic acid, is synthesized, a double bond is introduced to form this compound. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases. These enzymes are typically located in the endoplasmic reticulum and require molecular oxygen and a source of electrons, often from cytochrome b5, to function.

Fatty acid desaturases exhibit regioselectivity, meaning they introduce double bonds at specific positions along the fatty acid chain. The position of the double bond in this compound is at the 20th carbon from the carboxyl end. This corresponds to the ω-9 position (the 9th carbon from the methyl end of the fatty acid). There are known ω-9 desaturases that act on very-long-chain fatty acids. For instance, an enzyme in Arabidopsis thaliana has been shown to introduce a double bond at the ω-9 position of C24 and C26 fatty acids expasy.org. It is plausible that a similar ω-9 desaturase with specificity for a C29 substrate is responsible for the formation of this compound.

Exploration of Cytochrome P450 Enzyme Systems in Related Fatty Acid Transformations

Cytochrome P450 (CYP450) enzymes are a large family of monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. While fatty acid desaturases are the primary enzymes for introducing double bonds, CYP450 enzymes can also be involved in fatty acid modifications such as hydroxylation and epoxidation. In some organisms, CYP450 enzymes can participate in desaturation reactions, although this is less common for the formation of typical monounsaturated fatty acids. Their primary role in fatty acid metabolism is often in the production of signaling molecules or in pathways leading to degradation.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of VLCFAs, including this compound, is tightly regulated at the genetic and molecular level to meet the specific needs of the cell and organism. The expression of the genes encoding the enzymes of the FAE complex and the desaturases is controlled by a variety of factors.

The transcription of genes for KCS and other elongase components can be tissue-specific and developmentally regulated. This ensures that VLCFAs of specific chain lengths are produced in the correct tissues and at the appropriate times. For example, in plants, certain KCS genes are highly expressed in the epidermis for the production of cuticular waxes.

Similarly, the expression of fatty acid desaturase genes is subject to regulation by factors such as temperature, diet, and hormonal signals. For instance, the transcription of some desaturase genes is known to be suppressed by the presence of polyunsaturated fatty acids in the diet. This feedback mechanism helps to maintain the appropriate balance of saturated and unsaturated fatty acids in the cell. The regulation is often mediated by transcription factors that bind to specific DNA sequences in the promoter regions of these genes.

Interactive Data Table: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Hypothetical/Example) | Function | Substrate(s) | Product(s) | Cellular Location |

| Fatty Acid Synthase | FAS Complex | De novo synthesis of fatty acid precursors | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA | Odd-chain fatty acids (e.g., C15, C17) | Cytoplasm |

| Fatty Acid Elongase | FAE Complex | Chain elongation of fatty acids | C15-C27 Acyl-CoA, Malonyl-CoA | C17-C29 Acyl-CoA | Endoplasmic Reticulum |

| β-Ketoacyl-CoA Synthase | KCS | Condensation (rate-limiting step of elongation) | C27-CoA, Malonyl-CoA | β-ketoacyl-C29-CoA | Endoplasmic Reticulum |

| Fatty Acid Desaturase | ω-9 Desaturase | Introduction of a double bond | Nonacosanoyl-CoA (C29:0) | Nonacos-20-enoyl-CoA (C29:1) | Endoplasmic Reticulum |

| Cytochrome P450 | CYP450 Monooxygenase | Potential hydroxylation or other modifications | Very-long-chain fatty acids | Hydroxylated VLCFAs, etc. | Endoplasmic Reticulum |

Gene Expression Profiles Associated with VLCFA Production Pathways

The production of VLCFAs is intrinsically linked to the expression of genes encoding the enzymes of the fatty acid elongation system. The key enzymes determining the rate and substrate specificity of elongation are the fatty acid elongases (ELOVLs). Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting specificity for fatty acid substrates of varying chain lengths and degrees of saturation. oup.com For instance, ELOVL1 is primarily involved in the synthesis of saturated and monounsaturated VLCFAs up to C26, while ELOVL4 is crucial for the production of even longer chain fatty acids found in specific tissues like the retina and skin. researchgate.net

Gene expression analysis in various organisms and tissues has revealed that the profiles of ELOVL gene expression correlate with the abundance and types of VLCFAs present. For example, in tissues with high levels of specific saturated VLCFAs, the corresponding ELOVL genes, such as ELOVL1, are significantly upregulated. researchgate.net The expression of these genes is crucial for maintaining the specific VLCFA composition required for the physiological functions of different cell types and tissues.

Transcriptional and Post-Transcriptional Control of Elongation and Desaturation Enzymes

The synthesis of VLCFAs is tightly regulated at both the transcriptional and post-transcriptional levels to meet cellular needs and maintain lipid homeostasis. Key transcription factors that govern the expression of genes involved in fatty acid metabolism, including elongases and desaturases, include Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

SREBP-1 is a major regulator of lipogenesis, and its activation leads to increased transcription of genes for fatty acid synthesis, including certain ELOVL genes. researchgate.net PPARs, particularly PPARα, are involved in regulating fatty acid oxidation but also influence the expression of elongases and desaturases. nih.gov The activity of these transcription factors is in turn modulated by nutritional and hormonal signals, allowing the cell to adjust VLCFA production in response to metabolic changes. psu.edu

Post-transcriptional regulation can occur through mechanisms such as mRNA stability and microRNA-mediated silencing, which can fine-tune the levels of elongase and desaturase enzymes.

Comparative Genomics of Organisms Exhibiting this compound Biosynthesis

While specific organisms that synthesize this compound are not prominently documented, comparative genomic analyses of organisms known to produce a variety of VLCFAs can provide insights. By comparing the genomes of different species, researchers can identify conserved genes and regulatory elements associated with VLCFA metabolism.

For example, the presence and number of ELOVL gene orthologs can vary significantly between species, reflecting their different capacities to produce specific VLCFAs. Studying the genomic architecture of organisms that produce unusual or very long VLCFAs can help to identify novel enzymes or regulatory pathways that might be involved in the synthesis of compounds like this compound.

Metabolic Fates and Transformations

Once synthesized, this compound, like other VLCFAs, can be incorporated into various complex lipids, be degraded to provide energy, or undergo further enzymatic modifications.

Integration of this compound into Complex Lipid Structures

VLCFAs are essential components of several classes of complex lipids, where they contribute to the structural integrity and functionality of biological membranes. A primary fate of newly synthesized VLCFAs is their incorporation into sphingolipids, such as ceramides and sphingomyelin. nih.gov The long acyl chains of VLCFAs are crucial for the formation of stable and ordered membrane domains, often referred to as lipid rafts, which are involved in cell signaling and protein trafficking.

VLCFAs can also be esterified into glycerophospholipids, although this is less common than their incorporation into sphingolipids. The presence of VLCFAs in these lipids influences membrane fluidity and thickness.

Pathways of Degradation and Turnover of VLCFAs in Biological Matrices

Unlike shorter-chain fatty acids that are metabolized in the mitochondria, the degradation of VLCFAs occurs primarily in peroxisomes. adrenoleukodystrophy.infomdpi.com This compartmentalization is necessary because the enzymes of mitochondrial beta-oxidation are not efficient at handling the long hydrocarbon chains of VLCFAs.

The peroxisomal beta-oxidation pathway involves a series of enzymatic steps that shorten the VLCFA chain by two carbons at a time, producing acetyl-CoA and a shorter fatty acid that can then be transported to the mitochondria for complete oxidation. mdpi.com The initial step in peroxisomal beta-oxidation is catalyzed by a very-long-chain acyl-CoA synthetase. Deficiencies in the peroxisomal degradation of VLCFAs can lead to their accumulation and are associated with serious genetic disorders, such as X-linked adrenoleukodystrophy. unimi.it

The turnover of VLCFA-containing lipids is a continuous process, ensuring the renewal of membrane components and the release of VLCFAs for energy production or recycling.

Enzymatic Modifications and Derivatization in Specialized Biological Systems

In certain biological contexts, VLCFAs can undergo further enzymatic modifications to produce specialized bioactive molecules. These modifications can include hydroxylation, which is the addition of a hydroxyl group to the fatty acid chain. For example, 2-hydroxylated VLCFAs are important components of myelin sphingolipids in the nervous system. nih.gov

Desaturation, the introduction of double bonds, is another key modification. While this compound is already monounsaturated, other VLCFAs can be further desaturated to produce polyunsaturated fatty acids with important signaling functions. The enzymes responsible for these modifications, such as fatty acid hydroxylases and desaturases, are often tissue-specific and tightly regulated.

Despite a comprehensive search for the chemical compound "this compound," there is currently no available scientific literature detailing its specific ecological and biological roles in plants according to the provided outline.

General information confirms that very-long-chain fatty acids (VLCFAs) and unsaturated fatty acids are integral components of plant cuticular waxes and play a crucial role in protecting plants from various environmental stresses. The cuticle, with its waxy layer, serves as a primary barrier against uncontrolled water loss, temperature fluctuations, and UV radiation. The composition of these waxes, including the chain length and degree of saturation of fatty acids, is known to be a critical factor in the plant's ability to adapt to adverse conditions.

However, the specific functions and even the presence of this compound within this context are not documented in the existing body of scientific research found. Therefore, the detailed analysis requested in the outline—covering its contribution to cuticle integrity, its involvement in drought resistance, low-temperature acclimation, UV protection, and its role in modulating plant-environment interactions—cannot be provided at this time due to the absence of specific research on this particular compound.

Further research would be necessary to identify and characterize the potential roles of this compound in plant physiology and ecophysiology.

Ecological and Biological Roles of Nonacos 20 Enoic Acid

Role in Plant Physiology and Ecophysiology

Modulation of Plant-Environment Interactions

Non-Stomatal Water Loss Regulation

The plant cuticle, a protective layer covering the epidermis of aerial plant tissues, plays a crucial role in preventing uncontrolled water loss, a process known as non-stomatal water loss. This barrier is composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids (VLCFAs) with chain lengths of 20 carbons or more, and their derivatives such as alkanes, alcohols, aldehydes, and esters.

The composition and structure of these waxes are critical determinants of the cuticle's permeability to water. While the general role of VLCFAs in forming this waterproof barrier is well-established, the specific contribution of Nonacos-20-enoic acid to this function has not been documented in the available scientific literature. It is plausible that, as a C29 monounsaturated fatty acid, it could serve as a precursor for other wax components or be incorporated into the wax mixture, influencing its physical properties. However, without direct research, its precise role remains hypothetical.

Generation of Volatile Organic Compounds from Wax Precursors

Plants emit a wide array of volatile organic compounds (VOCs) that are involved in various ecological interactions, including attracting pollinators, deterring herbivores, and communicating with other plants. Some of these VOCs are derived from the oxidative cleavage of fatty acids. For instance, unsaturated fatty acids within the cuticular wax can degrade to produce smaller, more volatile aldehydes and other compounds.

While fatty acids are known precursors to aroma volatiles, the specific involvement of this compound in the generation of VOCs has not been reported. The position of the double bond in its C29 chain could theoretically allow for cleavage into specific volatile products, but there is currently no research to support this. The biosynthesis of plant-derived VOCs is a complex process involving various pathways, and the role of VLCFAs as direct precursors is an area of ongoing research.

Developmental Regulation of Cuticular Wax Composition in Plants

The composition of cuticular wax is not static; it changes throughout the developmental stages of a plant and its organs. These changes are tightly regulated and are thought to optimize the protective functions of the cuticle as the plant grows and responds to its environment. For example, studies in various plant species have shown shifts in the chain length of VLCFAs and the relative abundance of different compound classes (e.g., from fatty acids to alkanes) as leaves mature.

Information regarding the developmental regulation of this compound in the cuticular wax of any plant species is not available in the current body of scientific literature. General studies on plant wax composition have identified changes in various VLCFAs during development, but this specific C29 monounsaturated fatty acid has not been a focus of such research.

Occurrence and Significance in Diverse Organisms

Presence in Marine Organisms and Associated Lipidomes

Marine organisms are known to produce a vast diversity of lipids, including a wide array of fatty acids with unique structures and important biological activities. The lipidomes of marine invertebrates, in particular, are complex and reflect their diet, symbiotic relationships with microorganisms, and physiological adaptations to their environment.

Despite the rich diversity of fatty acids in marine ecosystems, a review of the available literature did not find any reports of this compound being identified in marine organisms or their lipidomes. Studies on the fatty acid profiles of marine bacteria and invertebrates have identified numerous novel monounsaturated fatty acids, but the C29:1 isomer, this compound, has not been among them.

Analysis in Specialized Biological Secretions or Extracts

The most definitive, albeit limited, information on the natural occurrence of this compound comes from the phytochemical analysis of the desert plant Haloxylon salicornicum. Research on the chemical constituents of this shrub, which is native to arid regions of Africa and Asia, has identified (E)-20-Nonacosenoic acid as one of its components. Haloxylon salicornicum is a hardy plant known for its tolerance to drought and salinity and is used in traditional medicine and as fodder for livestock.

The plant's extracts have been shown to contain a variety of phytochemicals, including alkaloids, flavonoids, and tannins, and exhibit antioxidant and antimicrobial properties. The specific concentration and biological role of this compound within Haloxylon salicornicum have not been elucidated.

Table 1: Documented Occurrence of this compound

| Organism | Part of Organism | Compound Form |

|---|

Hypothesized Ecological Markers and Chemotaxonomic Indicators

The unique fatty acid profiles of organisms can sometimes serve as biomarkers or chemotaxonomic indicators, helping to identify species or trace ecological relationships. The presence of specific or unusual fatty acids can be a signature for a particular organism or group of organisms.

Currently, there is no scientific basis to suggest that this compound serves as an ecological marker or a chemotaxonomic indicator. Its documented presence in only one plant species, and the lack of information about its distribution in other organisms, means that it cannot be used for broader ecological or taxonomic classifications at this time. Further research into its occurrence in a wider range of species would be necessary to determine any potential utility as a biomarker.

Advanced Research Methodologies for Nonacos 20 Enoic Acid

Chromatographic Separation Techniques

Gas chromatography is a powerful tool for the analysis of fatty acids, provided they are first converted into more volatile derivatives. For Nonacos-20-enoic acid, this involves a derivatization step to form fatty acid methyl esters (FAMEs). This is commonly achieved by methylation with a reagent like a cold solution of potassium hydroxide (KOH) in methanol or boron trifluoride (BF3) in methanol. mdpi.cominternationaloliveoil.org

The resulting Nonacos-20-enoate methyl ester can be analyzed by capillary GC using high-polar columns, which are essential for achieving separation of different fatty acid isomers. internationaloliveoil.org The resolution between closely related fatty acids, such as isomers, is critical, and optimizing GC conditions is key to achieving this. internationaloliveoil.org The injector temperature is typically set between 220 °C and 250 °C, while the detector temperature is set at 250 °C. internationaloliveoil.org A temperature gradient is often employed for the oven, for instance, starting at 165 °C and ramping up to 200 °C, to ensure efficient separation of a wide range of FAMEs. internationaloliveoil.org Hydrogen or helium is commonly used as the carrier gas. internationaloliveoil.org

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Methylation to FAMEs | Increase volatility for GC analysis. |

| Column | High-polar capillary column | Separation of fatty acid isomers. internationaloliveoil.org |

| Injector Temp. | 220-250 °C | Ensure rapid volatilization of the sample. internationaloliveoil.org |

| Detector Temp. | 250 °C | Maintain analytes in the gas phase for detection. internationaloliveoil.org |

| Oven Program | Isothermal followed by a ramp (e.g., 165°C to 200°C) | Optimize resolution of various FAMEs. internationaloliveoil.org |

| Carrier Gas | Hydrogen or Helium | Transport the sample through the column. internationaloliveoil.org |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing lipids in their native or near-native state, avoiding the need for high-temperature derivatization. It is particularly useful for profiling complex mixtures containing various lipid classes, including long-chain fatty acids like this compound.

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC used for fatty acid analysis. In RPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. mdpi.com The separation is based on the hydrophobic interactions between the alkyl chains of the fatty acids and the stationary phase. Longer chain fatty acids, being more hydrophobic, are retained longer on the column.

For the analysis of this compound, a gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent like acetonitrile or methanol. mdpi.comsielc.com To ensure the carboxylic acid group is in its protonated, less polar form and to improve peak shape, an acid such as formic acid or phosphoric acid is often added to the mobile phase. mdpi.comsielc.com Formic acid is particularly favored when the HPLC is coupled to a mass spectrometer. sielc.com

High-Performance Liquid Chromatography (HPLC) for Lipid Profiling

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic and spectrometric techniques are used for the definitive identification and quantification of this compound.

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic system (GC-MS or LC-MS), it provides high specificity and sensitivity for identifying and quantifying individual compounds in a complex mixture. For this compound, MS analysis provides the precise molecular weight and invaluable structural information through fragmentation patterns. semanticscholar.org

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is an advanced, high-resolution mass spectrometry technique that is increasingly used in lipidomics. semanticscholar.org It combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high mass accuracy (typically below 5 ppm) and the ability to perform tandem mass spectrometry (MS/MS) experiments. mdpi.commdpi.com

When analyzing this compound using LC-Q-TOF MS, the high mass accuracy allows for the confident determination of its elemental composition from its exact mass. semanticscholar.org The untargeted profiling capabilities of Q-TOF MS allow for the detection of the compound in complex samples without prior knowledge of its presence. nih.gov Furthermore, by selecting the ion corresponding to this compound and subjecting it to collision-induced dissociation, MS/MS spectra can be generated. mdpi.com These fragmentation patterns provide detailed structural information, which is crucial for confirming the identity of the fatty acid and, in some cases, determining the position of the double bond.

Table 2: LC-Q-TOF MS System Parameters for Fatty Acid Analysis

| Parameter | Typical Setting/Mode | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often negative mode for acids | Efficiently ionizes analytes from the liquid phase. mdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution and accurate mass measurements. semanticscholar.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Facilitates separation and ionization. mdpi.com |

| Column | C18 Reversed-Phase | Separates compounds based on hydrophobicity. mdpi.com |

| Data Acquisition | MS and MS/MS (fragmentation) scans | Provides molecular weight and structural information. mdpi.com |

| Mass Accuracy | < 5 ppm | Allows for high-confidence elemental composition determination. mdpi.com |

Mass Spectrometry (MS) for Molecular Identification and Quantification

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray ionization mass spectrometry (ESI-MS) is a powerful and rapid method for the analysis of very long-chain fatty acids (VLCFAs) such as this compound. nih.gov This technique offers a significant advantage over traditional methods like gas chromatography (GC) by reducing laborious and time-consuming sample preparation. nih.gov ESI-MS allows for the hydrolysis, extraction, and quantification of VLCFAs in a significantly shorter timeframe. nih.gov

In ESI-MS, lipid extracts are introduced into the mass spectrometer, where the application of a high voltage to the capillary generates charged droplets. rupress.org This "soft" ionization technique is particularly suitable for analyzing lipids as it minimizes fragmentation, allowing for the detection of intact molecular ions. For fatty acids, analysis is often performed in the negative ion mode, detecting the deprotonated molecule (M-H)⁻. rupress.org

The direct ESI-MS assay can be used to quantify interactions between proteins and fatty acids. researchgate.net However, the stability of the resulting complex in the gas phase can be influenced by the ionization mode, with deprotonated ions in the negative ion mode sometimes showing greater stability than protonated ions in the positive ion mode. researchgate.net The ionization efficiency in ESI is also influenced by the molecule's hydrophobicity; for fatty acids, this efficiency tends to increase with the length of the carbon chain. researchgate.net

Recent advancements in liquid chromatography-ESI-MS/MS (LC-ESI-MS/MS) have further refined the measurement of free fatty acids without the need for derivatization. nih.gov By combining isocratic LC with a high organic solvent ratio, post-column base addition, and pseudo-multiple reaction monitoring, researchers can measure a wide spectrum of free fatty acid species, including ultra-long-chain fatty acids. nih.gov This methodology is crucial for studying complex biological samples where compounds like this compound might be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the structural elucidation of lipids like this compound. nih.govslideshare.netweebly.comslideshare.net It provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.govweebly.com

The power of NMR lies in its ability to reveal the chemical environment of each nucleus through parameters like chemical shift (δ) and coupling constants (J). core.ac.uk For an unsaturated fatty acid, NMR can precisely determine the position and geometry (cis/trans) of the double bond, the length of the acyl chain, and the presence of any other functional groups. nih.gov

One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide fundamental structural information. weebly.com However, for complex molecules or mixtures, 1D spectra can become overcrowded. weebly.com In such cases, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. weebly.comcore.ac.uk These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the complete reconstruction of the molecular structure. weebly.comcore.ac.uk For instance, COSY spectra identify protons that are coupled to each other (typically on adjacent carbons), which is invaluable for tracing the carbon skeleton of a fatty acid. slideshare.net

¹H-NMR spectroscopy is a key technique in lipidomics, the large-scale study of lipids in biological systems. nih.govspringernature.com It allows for the identification and quantification of various lipid classes and individual fatty acids within complex biological extracts from serum, tissues, or cells. nih.govspringernature.com

A key advantage of ¹H-NMR is that specific protons within a lipid molecule resonate at characteristic chemical shifts, creating a unique spectral fingerprint. researchgate.net For a monounsaturated fatty acid like this compound, distinct signals can be observed for different types of protons.

Characteristic ¹H-NMR Chemical Shifts for Fatty Acids

| Proton Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Olefinic protons (-CH=CH-) | 5.2 – 5.5 |

| Protons alpha to carboxyl group (-CH₂-COOH) | 2.30 – 2.50 |

| Allylic protons (=CH-CH₂-) | ~2.0 |

| Methylene chain protons (-(CH₂)n-) | 1.2 – 1.6 |

| Terminal methyl protons (-CH₃) | 0.86 – 0.98 |

Data sourced from multiple lipid NMR studies. nih.govresearchgate.net

By integrating the area under these specific peaks, researchers can quantify the relative amounts of different fatty acid types (e.g., saturated, monounsaturated, polyunsaturated) in a sample without the need for extensive separation or derivatization required by other methods. researchgate.netsemanticscholar.org For example, the signals from olefinic protons are used to quantify the degree of unsaturation. nih.govresearchgate.net This makes ¹H-NMR a powerful high-throughput tool for comparing lipid profiles across different biological states. nih.govspringernature.com

Targeted and Untargeted Lipidomics Approaches

Lipidomics studies are generally conducted using two distinct strategies: targeted and untargeted analysis. creative-proteomics.comnih.gov

Targeted lipidomics is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined set of known lipid species. creative-proteomics.com This method offers high sensitivity and specificity, making it ideal for validating findings from untargeted studies or for monitoring specific lipid biomarkers associated with a particular disease or metabolic pathway. creative-proteomics.comnih.gov For example, a targeted approach could be used to specifically quantify the concentration of this compound in various tissues.

Untargeted lipidomics , in contrast, aims to provide a comprehensive and global profile of all detectable lipids in a biological sample. creative-proteomics.comnih.govnih.gov This hypothesis-generating approach is used to discover novel lipid biomarkers or to gain a broad overview of how the entire lipidome changes in response to a stimulus or disease state. nih.govnih.gov While it provides a wealth of information, a key limitation is that the measurements are often semi-quantitative, requiring further validation by targeted methods. nih.gov

| Feature | Targeted Lipidomics | Untargeted Lipidomics |

| Goal | Quantify specific, predefined lipids | Profile as many lipids as possible |

| Approach | Hypothesis-driven | Hypothesis-generating |

| Selectivity | High | Low (Broad) |

| Sensitivity | High | Moderate |

| Quantification | Absolute or Relative (High Accuracy) | Relative (Semi-quantitative) |

| Coverage | Narrow (tens to hundreds of lipids) | Broad (hundreds to thousands of lipids) |

| Application | Biomarker validation, clinical diagnostics | Biomarker discovery, systems biology |

| This table provides a comparative overview of targeted and untargeted lipidomics approaches. creative-proteomics.comnih.govnih.gov |

Achieving a comprehensive characterization of the lipidome requires a multi-faceted strategy, beginning with robust sample preparation. Lipids are typically extracted from biological samples using solvent systems like chloroform-methanol (Folch method) or methyl tert-butyl ether (MTBE). creative-proteomics.comprotocols.io To ensure accurate quantification, especially in targeted analyses, stable isotope-labeled internal standards are often added during the extraction process. creative-proteomics.comprotocols.io

The analytical cornerstone for both targeted and untargeted lipidomics is high-performance liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov LC separates the complex mixture of lipids based on their physicochemical properties before they are ionized and detected by the mass spectrometer. nih.gov This separation reduces ion suppression, where the presence of highly abundant lipids can interfere with the detection of less abundant ones. nih.gov

Comprehensive analysis often involves integrating data from multiple analytical platforms and leveraging curated databases. Resources like the LIPID MAPS (Lipid Metabolites and Pathways Strategy) database provide a standardized classification system and a vast library of lipid structures, which are essential for identifying unknown lipids detected in untargeted experiments. oup.comnih.gov

The high-throughput nature of lipidomics generates vast and complex datasets that necessitate sophisticated bioinformatics and statistical tools for analysis. researchgate.netnih.gov The data processing workflow involves several key steps:

Peak Picking/Detection : Raw data from the mass spectrometer is processed to distinguish true lipid signals from background noise. creative-proteomics.comnih.gov

Data Deconvolution : Overlapping signals are separated to identify individual lipid species. creative-proteomics.com

Lipid Identification : Detected peaks are matched against lipid databases based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns (in MS/MS). creative-proteomics.comnih.gov

Normalization : Data is normalized, often using internal standards, to correct for variations in sample preparation and instrument response, allowing for meaningful comparison between samples. protocols.iooup.com

Following processing, various statistical methods are applied to interpret the data. Multivariate statistical approaches like Principal Component Analysis (PCA) and hierarchical clustering are used to identify patterns and group samples based on their lipid profiles. researchgate.netnih.gov To connect lipid changes to biological function, pathway and enrichment analysis tools are used. nih.gov Software packages and platforms such as lipidr, ADViSELipidomics, and MetaboAnalyst provide comprehensive workflows for the statistical analysis, visualization, and biological interpretation of lipidomics data. oup.comclipidomics.com

Biotechnological and Synthetic Biology Approaches

The production of specific long-chain fatty acids like this compound, which may not be abundant in common natural sources, can be achieved through biotechnological and synthetic biology approaches. nih.gov These strategies involve engineering the metabolism of microorganisms to create microbial "cell factories" capable of producing valuable fatty acid-derived chemicals. nih.govnih.gov

The most commonly used host organisms for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.gov These microbes are well-characterized, grow rapidly, and have a wide array of genetic tools available for metabolic engineering. nih.gov The core strategy involves introducing and optimizing heterologous biosynthetic pathways that lead to the production of the desired fatty acid. nih.gov This can include expressing genes for specific elongases and desaturases that extend and introduce double bonds into fatty acid chains.

Synthetic biology provides advanced tools to further optimize these microbial factories. For example, dynamic sensor-regulator systems can be implemented to control metabolic flux, and transporter engineering can improve the cell's tolerance to and export of the produced fatty acid. nih.gov

Engineered Microbial Production of Fatty Acids and Derivatives

The industrial production of very-long-chain fatty acids (VLCFAs), such as this compound, has traditionally relied on extraction from plant or marine organisms, which can have negative environmental impacts. frontiersin.org A more sustainable and scalable alternative is the use of genetically engineered microorganisms. frontiersin.org Escherichia coli, with its well-characterized metabolism and ease of genetic modification, has emerged as a key model organism for the microbial biosynthesis of fatty acids. frontiersin.org

Researchers have successfully implemented enzymatic cascades from plants, such as Arabidopsis thaliana, into E. coli to facilitate the production of unbranched VLCFAs. frontiersin.orgtum.de This involves the heterologous expression of a multi-enzyme complex responsible for fatty acid elongation. While the natural fatty acid profile of E. coli is typically limited to medium and long-chain fatty acids (C6-C19), genetic engineering has enabled the synthesis of longer-chain products. frontiersin.org

The core enzymatic complex for VLCFA biosynthesis from A. thaliana that can be expressed in a microbial host is detailed below:

| Enzyme | Abbreviation | Function |

| 3-ketoacyl-CoA synthase | KCS | Catalyzes the initial and rate-limiting condensation step in the elongation cycle. |

| Very-long-chain 3-oxoacyl-CoA reductase | KCR | Reduces the 3-ketoacyl-CoA intermediate. |

| Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase | PAS2 | Dehydrates the hydroxyacyl-CoA intermediate. |

| Very-long-chain enoyl-CoA reductase | CER10 | Reduces the enoyl-CoA intermediate to a saturated acyl-CoA, which is two carbons longer than the starting molecule. |

This table outlines the key enzymes from Arabidopsis thaliana involved in the fatty acid elongation cycle that can be heterologously expressed in microorganisms like E. coli for the production of very-long-chain fatty acids.

By creating a chimeric microbial production system that combines elements of both prokaryotic and eukaryotic fatty acid biosynthesis, it is possible to generate novel fatty acid profiles. cabidigitallibrary.org For the theoretical production of this compound (a C29:1 fatty acid), this would involve the systematic extension of shorter fatty acid precursors through multiple cycles of the elongation complex. Further engineering would be required to introduce a desaturase enzyme capable of creating a double bond at the specific C-20 position. The development of such microbial factories holds the potential to replace petroleum-based products with sustainably produced oleochemicals. cabidigitallibrary.org

Enzymatic Biocatalysis for Selective Transformations

Enzymatic biocatalysis offers a powerful tool for the selective modification of fatty acids under mild reaction conditions, which is often challenging to achieve through traditional chemical methods. wur.nlmdpi.com Enzymes, particularly lipases and phospholipases, are widely utilized for their high specificity in catalyzing reactions such as hydrolysis, esterification, and interesterification of lipids. researchgate.netbiocatalysts.comnih.gov This high degree of control is crucial for producing structured lipids with desired physicochemical properties and functionalities. mdpi.com

The advantages of using biocatalysts in fat and oil modification include their high selectivity, which minimizes the formation of byproducts, and the ability to conduct reactions under environmentally friendly conditions. wur.nlmdpi.com For a molecule like this compound, enzymatic biocatalysis could be employed for several targeted transformations.

Key enzymatic reactions applicable to fatty acid modification include:

Hydrolysis: Lipases can be used to selectively cleave ester bonds in triglycerides to release free fatty acids. biocatalysts.com

Esterification: The reverse reaction, where a fatty acid is esterified to a glycerol backbone or another alcohol, can be catalyzed by lipases to produce specific mono-, di-, or triglycerides. researchgate.net

Interesterification: This process involves rearranging the fatty acids on a glycerol backbone, which can be used to alter the physical properties of fats and oils. mdpi.com

Functional Group Modification: Other enzymes like hydratases can introduce hydroxyl groups, or lipoxygenases can be used for hydroperoxidation, adding further functionality to the fatty acid chain. wur.nl

The table below summarizes the classes of enzymes and their potential applications in the selective transformation of fatty acids.

| Enzyme Class | Example Reaction | Potential Application for this compound |

| Lipase | Esterification | Synthesis of structured lipids containing this compound for use in cosmetics or specialty lubricants. |

| Hydratase | Hydration of a double bond | Introduction of a hydroxyl group to the this compound backbone to create a novel hydroxy fatty acid. |

| Lipoxygenase | Hydroperoxidation | Regioselective introduction of a hydroperoxy group as a precursor for other functional groups. |

This table illustrates the potential applications of different enzyme classes for the selective modification of this compound, enabling the creation of value-added derivatives.

The development of robust and highly selective enzymes through protein engineering continues to expand the possibilities for creating novel fatty acid derivatives that are tailored for specific applications in the food, cosmetic, pharmaceutical, and chemical industries. researchgate.netnih.gov

Future Directions and Unexplored Research Avenues

Investigation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of very-long-chain fatty acids is known to involve a cycle of four enzymatic reactions catalyzed by a fatty acid elongase (FAE) complex, which extends the carbon chain of fatty acyl-CoAs. nih.gov In plants, these complexes are typically located in the endoplasmic reticulum. nih.gov The initial precursors are generally C16 and C18 fatty acids produced in plastids. nih.gov However, the specific enzymes and pathways responsible for the synthesis of an unusual VLCFA like Nonacos-20-enoic acid (a C29 fatty acid) are yet to be identified.

Future research should focus on the discovery and characterization of the specific elongase and desaturase enzymes that contribute to the formation of this compound. This could involve transcriptomic and proteomic analyses of organisms found to contain this fatty acid to identify candidate genes. Subsequently, heterologous expression and in vitro enzyme assays would be necessary to confirm the function of these candidate enzymes. A deeper understanding of the substrate specificity of these enzymes will be crucial to unravel the complete biosynthetic pathway.

Table 1: Hypothetical Enzymes in the Biosynthesis of this compound

| Enzyme Class | Putative Function | Potential Substrate(s) | Research Approach |

| Fatty Acid Elongase (FAE) | Carbon chain elongation | C27:1-CoA | Gene cloning and expression |

| Acyl-CoA Desaturase | Introduction of double bond | Nonacosanoic acid (29:0) | Enzyme activity assays |

| Acyl-CoA Synthetase | Activation of fatty acids | This compound | Substrate specificity studies |

This table presents a hypothetical pathway and is intended to guide future research.

Elucidation of Precise Molecular Mechanisms in Stress Response and Ecological Interactions

Very-long-chain fatty acids are integral components of cuticular waxes and suberin in plants, which form protective barriers against both biotic and abiotic stresses. nih.govresearchgate.net Variations in the composition of these surface lipids can influence a plant's resistance to pathogens and its ability to tolerate environmental stressors like drought and salinity. mdpi.com While the general role of VLCFAs in stress response is established, the specific contribution of this compound is unknown.

Future investigations should aim to determine if and how the abundance of this compound changes in organisms subjected to various stress conditions. This could be achieved by exposing model organisms to different stressors and analyzing their lipid profiles. Furthermore, genetic modification of the biosynthetic pathways (once identified) would allow for a direct assessment of the role of this specific fatty acid in stress tolerance. In terms of ecological interactions, VLCFAs can act as signaling molecules in plant-pathogen interactions. researchgate.net Research is needed to explore whether this compound or its derivatives are involved in mediating these interactions.

Development of Advanced Analytical Platforms for In Situ Quantification

A significant challenge in studying specific lipids like this compound is the ability to accurately quantify and localize them within complex biological tissues. Traditional methods often require extraction and derivatization, which can be time-consuming and may not provide spatial information. nih.gov

The development of advanced analytical platforms is a critical future direction. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) offer the potential for in situ analysis of lipids directly from tissue sections, providing valuable spatial distribution information. nih.govacs.org Further refinement of these methods to enhance sensitivity and specificity for very-long-chain monounsaturated fatty acids will be essential. Coupling these imaging techniques with high-resolution mass spectrometry will also aid in the unambiguous identification of this compound and its isomers. acs.org

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Analytical Technique | Principle | Advantages | Challenges for VLCFAs |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds | High sensitivity and established libraries | Requires derivatization, potential for degradation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds | Direct analysis without derivatization | Isomer separation can be challenging |

| MALDI-Mass Spectrometry Imaging (MALDI-MSI) | Spatial analysis of molecules in tissue | In situ localization, label-free | Matrix effects, quantification can be complex |

Computational Modeling and Simulation of this compound Behavior in Biological Systems

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of lipids within biological membranes and their interactions with other molecules. nih.gov Such models can provide insights into how the unique structure of this compound, with its long carbon chain and single double bond, influences membrane properties like fluidity, thickness, and permeability.

Future research should focus on developing accurate force fields and models for very-long-chain monounsaturated fatty acids to be used in MD simulations. nih.gov These simulations could then be used to predict how the incorporation of this compound into a lipid bilayer affects its structure and dynamics. This in silico approach can generate hypotheses about the functional roles of this fatty acid that can then be tested experimentally.

Role in Inter-Species Communication and Ecological Niches

Fatty acids and their derivatives are known to act as semiochemicals, which are signaling molecules that mediate interactions between organisms. nih.gov In insects, for example, fatty acids are precursors to a wide range of pheromones that are crucial for mating and other behaviors. mdpi.com The role of very-long-chain fatty acids in these processes is an emerging area of research.

An unexplored avenue is the potential role of this compound as a semiochemical. This could be investigated by analyzing the chemical profiles of glandular secretions or cuticular lipids of various organisms, particularly insects, to see if this fatty acid is present. Behavioral assays could then be used to determine if synthetic this compound elicits a response in other individuals of the same or different species. Understanding its role in chemical communication could provide insights into the ecological niches of the organisms that produce it.

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity and purity of nonacos-20-enoic acid in synthesized samples?

Answer:

Standard methods include gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling, nuclear magnetic resonance (NMR) for positional isomer confirmation (e.g., double bond at C20), and high-performance liquid chromatography (HPLC) with UV/RI detection for purity assessment. For crystalline samples, differential scanning calorimetry (DSC) can validate thermal stability. Always cross-reference with spectral libraries and synthetic standards .

Advanced: How can researchers resolve structural ambiguities in this compound, such as distinguishing between cis/trans isomers or positional isomers?

Answer:

Combine advanced spectroscopic methods:

- 13C-NMR for carbon environment analysis near the double bond.

- Infrared (IR) spectroscopy to identify cis/trans configurations via absorption bands (e.g., 965 cm⁻¹ for trans).

- X-ray crystallography (if crystallizable) for definitive spatial arrangement.

- Computational modeling (DFT calculations) to predict stability and spectral patterns. Validate findings with synthetic analogs .

Basic: What experimental design considerations are critical for studying the biological activity of this compound in vitro?

Answer:

- Use dose-response assays (e.g., IC50 determination) with appropriate controls (solvent, positive/negative controls).

- Select cell lines with relevant receptors (e.g., lipid metabolism pathways).

- Ensure lipid solubility by preparing stock solutions in DMSO or ethanol (≤0.1% final concentration to avoid cytotoxicity).

- Replicate experiments ≥3 times to account for biological variability .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:

- Perform meta-analysis to identify confounding variables (e.g., solvent effects, cell line specificity).

- Design reproducibility studies under standardized conditions (pH, temperature, assay protocols).

- Use knockdown models (e.g., siRNA for target genes) to isolate mechanistic pathways.

- Validate findings with orthogonal assays (e.g., enzymatic activity vs. gene expression) .

Basic: What are the best practices for synthesizing this compound with high stereochemical fidelity?

Answer:

- Employ Wittig or olefin metathesis reactions for controlled double bond formation.

- Use chiral catalysts (e.g., Sharpless epoxidation) for enantioselective synthesis.

- Monitor reaction progress with thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

- Confirm stereochemistry with polarimetry or chiral HPLC .

Advanced: How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Answer:

- Apply molecular docking to predict binding affinities with lipid-binding proteins (e.g., PPAR-γ).

- Conduct molecular dynamics (MD) simulations to assess membrane interaction dynamics.

- Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Cross-validate predictions with experimental assays .

Basic: What steps are essential for ensuring ethical rigor in studies involving this compound?

Answer:

- Adhere to Institutional Review Board (IRB) protocols for human/animal studies.

- Disclose conflicts of interest (e.g., funding sources).

- Include negative results in publications to avoid bias.

- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Advanced: How can multi-omics approaches elucidate the metabolic fate of this compound in complex biological systems?

Answer:

- Integrate lipidomics (LC-MS/MS) to track metabolic intermediates.

- Pair with transcriptomics (RNA-seq) to identify regulated genes (e.g., β-oxidation enzymes).

- Use stable isotope tracing (13C-labeled substrates) to map carbon flux.

- Validate with knockout models (e.g., CRISPR-Cas9) to confirm pathway dependencies .

Basic: How should researchers design experiments to assess the environmental persistence of this compound?

Answer:

- Conduct biodegradation assays using soil/water microcosms under controlled aerobic/anaerobic conditions.

- Quantify degradation products via LC-MS and monitor half-life.

- Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .

Advanced: What strategies can mitigate batch-to-batch variability in this compound production for reproducible research?

Answer:

- Implement Quality by Design (QbD) principles: Define Critical Quality Attributes (CQAs) like purity and crystallinity.

- Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line spectroscopy).

- Standardize purification protocols (e.g., gradient elution in HPLC).

- Document variability in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.